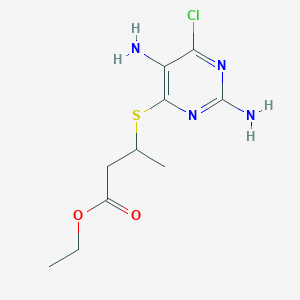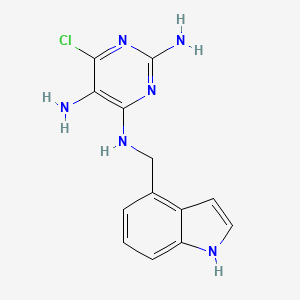
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate, also known as EDCP, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EDCP is a sulfur-containing heterocyclic compound that has been synthesized using various methods.
作用机制
The mechanism of action of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the growth and replication of cancer cells and viruses. Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has been shown to have biochemical and physiological effects on various cell types. It has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has also been shown to modulate the immune response by regulating the production of cytokines and chemokines. In addition, Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has been shown to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has also been shown to have low toxicity in vitro. However, Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has limitations in terms of its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate. One direction is the development of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate-based drugs for the treatment of cancer and viral infections. Another direction is the study of the mechanism of action of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate, which could lead to the discovery of new targets for drug development. Additionally, the study of the biochemical and physiological effects of Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate could lead to the development of new therapeutic strategies for various diseases.
合成方法
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate can be synthesized using various methods. One of the most common methods is the reaction of 2,5-diamino-6-chloropyrimidine-4-thiol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction yields ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate as the main product. Other methods of synthesis include the use of different starting materials and reagents.
科学研究应用
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate has potential applications in various fields of scientific research. It has been studied for its antiviral, antimicrobial, and anticancer properties. Studies have shown that Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
属性
IUPAC Name |
ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O2S/c1-3-17-6(16)4-5(2)18-9-7(12)8(11)14-10(13)15-9/h5H,3-4,12H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMZDHUZXQPHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)SC1=C(C(=NC(=N1)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,5-diamino-6-chloropyrimidin-4-yl)sulfanylbutanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[1-(4-phenyl-1,3-thiazol-2-yl)ethylamino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7433708.png)
![[4-[[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]methyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B7433711.png)
![6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433713.png)
![2-[(5-Bromo-2-methoxyphenyl)methyl]-3-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7433716.png)

![6-chloro-4-N-[(2-fluoro-4-methoxyphenyl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433733.png)
![benzyl 5-[(3-methyl-1,2-oxazol-5-yl)methylcarbamoyl]-1H-pyrrole-2-carboxylate](/img/structure/B7433741.png)
![6-chloro-4-N-[(5-phenyl-1H-imidazol-2-yl)methyl]pyrimidine-2,4,5-triamine](/img/structure/B7433743.png)

![6-chloro-4-N-[2-(1H-indol-2-yl)ethyl]pyrimidine-2,4,5-triamine](/img/structure/B7433770.png)
![3,4-dimethoxy-N-[3-(2-methylpyrimidin-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B7433786.png)
![5-bromo-6-chloro-4-N-[2-(4-methylphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433797.png)
![6-chloro-4-N-[1-(3-nitrophenyl)propyl]pyrimidine-2,4,5-triamine](/img/structure/B7433803.png)
